Home > Products > Screening Compounds P36209 > Neurokinin B (4-10), beta-asp(4)-Me-phe(7)-
Neurokinin B (4-10), beta-asp(4)-Me-phe(7)- - 114317-52-1

Neurokinin B (4-10), beta-asp(4)-Me-phe(7)-

Catalog Number: EVT-1175190
CAS Number: 114317-52-1
Molecular Formula: C45H60N8O9S
Molecular Weight: 889.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Neurokinin B is primarily derived from porcine spinal cord tissues, where it was first isolated. The classification of this compound falls under neuropeptides, specifically tachykinins, which are characterized by their structure containing a conserved C-terminal sequence crucial for receptor binding. Neurokinin B specifically interacts with the neurokinin 3 receptor, influencing reproductive hormone release and other physiological functions .

Synthesis Analysis

The synthesis of Neurokinin B (4-10), beta-aspartic acid(4)-methylphenylalanine(7)- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.

Key Parameters:

  • Resin Type: Rink-Amide MBHA resin is commonly used for its efficiency in peptide synthesis.
  • Amino Acid Coupling: Standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is employed for the protection of amino groups during synthesis.
  • Purification: The crude peptides are purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve over 95% purity.
  • Characterization: Mass spectrometry is utilized to confirm the molecular weight and integrity of the synthesized peptides .
Molecular Structure Analysis

The molecular structure of Neurokinin B (4-10), beta-aspartic acid(4)-methylphenylalanine(7)- can be described as follows:

  • Molecular Formula: C₁₄H₁₈N₄O₄
  • Molecular Weight: 302.32 g/mol
  • Structure Features:
    • Contains a sequence that mimics the natural neurokinin B structure.
    • The incorporation of beta-aspartic acid and methylphenylalanine enhances its biological activity and stability.
    • The C-terminal ends with a phenylalanine residue, which is critical for receptor interaction.

The structural analysis can be supported by techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to elucidate its three-dimensional conformation .

Chemical Reactions Analysis

Neurokinin B (4-10), beta-aspartic acid(4)-methylphenylalanine(7)- participates in various chemical reactions primarily involving receptor binding and signal transduction pathways.

Key Reactions:

  • Receptor Binding: The compound binds to the neurokinin 3 receptor, initiating intracellular signaling cascades that regulate hormone release.
  • Metal Binding: Studies have shown that neurokinins can interact with metal ions such as copper(I) and silver(I), affecting their biological activity and stability .
  • Electrochemical Properties: The compound exhibits quasi-reversible electrochemistry, which may suggest additional roles in cellular signaling or metal ion homeostasis within the brain .
Mechanism of Action

The mechanism of action for Neurokinin B (4-10), beta-aspartic acid(4)-methylphenylalanine(7)- primarily involves its interaction with the neurokinin 3 receptor. Upon binding:

  1. Receptor Activation: The binding induces conformational changes in the receptor, activating intracellular G-proteins.
  2. Signal Transduction: This activation leads to increased intracellular calcium levels and activation of downstream signaling pathways, including those involved in hormone secretion.
  3. Physiological Effects: The resultant signaling cascades influence reproductive hormone release, impacting functions such as ovulation and gonadotropin secretion.

Research indicates that this mechanism is crucial for regulating reproductive physiology across various species .

Physical and Chemical Properties Analysis

Neurokinin B (4-10), beta-aspartic acid(4)-methylphenylalanine(7)- exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in aqueous solutions, making it suitable for biological assays.
  • Stability: The modifications introduced through methylation increase resistance to enzymatic degradation compared to native peptides.
  • Melting Point: Specific melting point data may vary based on synthesis conditions but typically falls within the range expected for similar peptides.

These properties are essential for its application in biological research and pharmaceutical development .

Applications

Neurokinin B (4-10), beta-aspartic acid(4)-methylphenylalanine(7)- has several promising applications:

  1. Pharmaceutical Development: Its analogs are being explored for therapeutic uses in conditions related to reproductive health, such as infertility treatments.
  2. Research Tools: Used in studies investigating neuroendocrine regulation mechanisms, particularly concerning reproductive hormones.
  3. Metal Ion Interaction Studies: Understanding its binding properties with metal ions may provide insights into neurological disorders linked to metal homeostasis.
Molecular Characterization of Neurokinin B (4-10), beta-asp(4)-Me-phe(7)-

Structural Analysis and Sequence Modification

Neurokinin B (4-10), Beta-Aspartic Acid(4)-Methylphenylalanine(7) represents a strategically modified heptapeptide fragment derived from the full-length Neurokinin B decapeptide (Aspartic Acid-Methionine-Histidine-Aspartic Acid-Phenylalanine-Phenylalanine-Valine-Glycine-Leucine-Methionine-NH₂) [3]. This engineered analogue retains the core C-terminal sequence essential for tachykinin receptor interaction while incorporating targeted substitutions at positions 4 and 7 to enhance receptor selectivity and metabolic stability. The parent Neurokinin B sequence demonstrates preferential binding to Neurokinin 3 Receptor, but its therapeutic potential is limited by rapid degradation and receptor promiscuity [1] [3].

Table 1: Sequence Comparison of Neurokinin B Fragments

PeptideAmino Acid Sequence (Positions 4-10)Modifications
Native Neurokinin B (4-10)Aspartic Acid-Phenylalanine-Phenylalanine-Valine-Glycine-Leucine-MethionineNone
Engineered AnalogueBeta-Aspartic Acid-Phenylalanine-Phenylalanine-Valine-Glycine-Leucine-MethylphenylalanineBeta-Aspartic Acid at position 4; N-Methylphenylalanine at position 7

Role of Beta-Aspartic Acid Substitution at Position 4

The isomerization of Aspartic Acid at position 4 from the alpha to beta configuration introduces significant structural and electronic alterations. This modification extends the peptide backbone by inserting an additional methylene group between the peptide bond and the carboxylic acid functionality. Molecular docking simulations performed on related tachykinin receptors demonstrate that beta-Aspartic Acid enhances receptor interaction through optimized hydrogen bond networks and electrostatic complementarity with conserved residues in the receptor binding pocket [5]. The beta-amino acid configuration confers resistance to enzymatic degradation by reducing substrate recognition by aspartyl-specific proteases while preserving the spatial orientation of crucial pharmacophore elements. This structural alteration enhances receptor residence time and binding specificity for Neurokinin 2 Receptor, shifting receptor preference from the native Neurokinin 3 Receptor selectivity profile [4] [5].

Methylphenylalanine Incorporation at Position 7: Conformational Implications

The incorporation of N-Methylphenylalanine at position 7 fundamentally alters peptide backbone conformation and receptor interaction dynamics. Methylation of the peptide bond nitrogen eliminates a critical hydrogen bond donor capability, thereby restricting conformational flexibility and promoting a bioactive extended beta-strand configuration that enhances receptor complementarity [5]. Molecular dynamics analyses of analogous Methylphenylalanine-containing tachykinins reveal that this modification significantly reduces conformational entropy while maintaining aromatic side chain orientation essential for receptor hydrophobic pocket insertion [4] [5]. The methylated peptide bond confers substantial protection against endopeptidase degradation, particularly against chymotrypsin-like enzymes that target aromatic residues. Furthermore, this modification sterically impedes peptide bond rotation, stabilizing a receptor-preferred conformation that increases Neurokinin 2 Receptor binding affinity by approximately 3-fold compared to unmethylated analogues, as demonstrated in radioligand displacement studies [4] [5].

Physicochemical Properties

The strategic incorporation of beta-Aspartic Acid and Methylphenylalanine substantially modifies the physicochemical behavior of this Neurokinin B fragment. These alterations profoundly impact solubility characteristics, stability profiles, and biological half-life—critical determinants of therapeutic utility.

Solubility and Stability Profiles

The engineered analogue exhibits amphipathic solubility characteristics suitable for both aqueous and organic formulation development. In aqueous solutions at physiological pH (7.4), the peptide demonstrates moderate solubility (approximately 25 mg/mL in buffered saline), facilitated by the ionization of the beta-Aspartic Acid carboxylate moiety and the C-terminal carboxamide [4]. The beta-Aspartic Acid substitution enhances water solubility by approximately 40% compared to the native alpha-Aspartic Acid configuration due to improved hydration capacity and altered dipole interactions [5]. Accelerated stability studies at 40°C demonstrate remarkable resistance to chemical degradation, with less than 10% decomposition observed after 30 days in lyophilized form. In solution, the peptide maintains structural integrity for over 24 hours at physiological pH and temperature, with degradation primarily occurring via diketopiperazine formation rather than backbone hydrolysis—a pathway inhibited by the Methylphenylalanine substitution [4] [5].

Table 2: Physicochemical Properties of Neurokinin B Analogues

PropertyNative Neurokinin B (4-10)Engineered AnalogueAnalytical Method
Aqueous Solubility (pH 7.4)35 mg/mL25 mg/mLUV spectrophotometry
Thermal Stability (Lyophilized, 30 days at 40°C)65% intact>90% intactReverse-phase HPLC
Solution Stability (24h at 37°C, pH 7.4)42% intact85% intactMass spectrometry
LogD (Octanol/water partition coefficient)-2.1-1.7Shake-flask method

Resistance to Enzymatic Degradation

The structural modifications confer exceptional resistance to proteolytic degradation, significantly extending plasma half-life compared to the native peptide sequence. In vitro incubation with human serum demonstrates a terminal half-life exceeding 180 minutes, representing a 7-fold increase over the unmodified Neurokinin B (4-10) fragment [5]. This enhanced stability primarily results from two synergistic mechanisms: (1) The beta-Aspartic Acid configuration renders the peptide bond between residues 3 and 4 unrecognizable to aspartyl-specific metalloproteases, and (2) The N-methylation at position 7 prevents cleavage by chymotrypsin-like serine proteases that normally target phenylalanine residues [4] [5]. Mass spectrometry analysis of degradation products reveals that the primary cleavage site shifts to the Valine-Glycine bond (position 7-8), which becomes the rate-limiting step in metabolic inactivation. This enzymatic resistance profile is further enhanced in neuronal tissue homogenates, where the modified peptide maintains functional activity for over 120 minutes, supporting its potential utility in neuropharmacological applications targeting central tachykinin receptors [5].

Table 3: Enzymatic Degradation Profiles

Enzyme ClassRepresentative EnzymeNative Fragment Degradation RateEngineered Analogue Degradation RateProtection Factor
Aspartyl ProteasesPepsinComplete degradation in 30 min<20% degradation in 120 min8-fold
Chymotrypsin-like Serine ProteasesChymotrypsinComplete degradation in 15 min<10% degradation in 60 min16-fold
AminopeptidasesLeucine Aminopeptidase50% degradation in 60 min50% degradation in 180 min3-fold
Plasma EnzymesSerum Proteases50% degradation in 25 min50% degradation in 180 min7-fold

Properties

CAS Number

114317-52-1

Product Name

Neurokinin B (4-10), beta-asp(4)-Me-phe(7)-

IUPAC Name

(2S)-2-amino-4-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]-[(2S)-2-[[(2S)-4-methyl-2-[[2-[[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]acetyl]amino]pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid

Molecular Formula

C45H60N8O9S

Molecular Weight

889.1 g/mol

InChI

InChI=1S/C45H60N8O9S/c1-28(2)22-36(50-38(54)27-49-41(57)35(48-3)24-30-16-10-6-11-17-30)42(58)51-34(20-21-63-4)43(59)53(39(55)26-33(47)45(61)62)44(60)37(25-31-18-12-7-13-19-31)52-40(56)32(46)23-29-14-8-5-9-15-29/h5-19,28,32-37,48H,20-27,46-47H2,1-4H3,(H,49,57)(H,50,54)(H,51,58)(H,52,56)(H,61,62)/t32-,33-,34-,35-,36-,37-/m0/s1

InChI Key

FBZNCWPOYDVAMN-DUGSHLAESA-N

SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N(C(=O)CC(C(=O)O)N)C(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)N)NC(=O)CNC(=O)C(CC3=CC=CC=C3)NC

Synonyms

4-beta-Asp-7-Me-Phe-neurokinin B (4-10)
neurokinin B (4-10), beta-Asp(4)-Me-Phe(7)-
neurokinin B (4-10), beta-aspartyl(4)-methylphenylalanine(7)-
NKB (4-10), beta-Asp(4)-Me-Phe(7)-

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N(C(=O)CC(C(=O)O)N)C(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)N)NC(=O)CNC(=O)C(CC3=CC=CC=C3)NC

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N(C(=O)C[C@@H](C(=O)O)N)C(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)N)NC(=O)CNC(=O)[C@H](CC3=CC=CC=C3)NC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.